3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
Description
3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position. Its molecular formula is C₉H₁₂N₂O₂, and it is commercially available as a synthetic building block for pharmaceutical and agrochemical research . The compound’s conjugated system (prop-2-enoic acid moiety) and pyrazole heterocycle make it a versatile scaffold for drug design, particularly in modulating electronic properties and binding interactions.
Properties
IUPAC Name |
(E)-3-(2-ethylpyrazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTZAXONFCUBAL-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylhydrazine Condensation with α,β-Unsaturated Esters
This two-step approach involves:
- Pyrazole ring formation via cyclocondensation of ethylhydrazine with methyl 3-methoxyacrylate.
- Ester hydrolysis to yield the acrylic acid derivative.
- Step 1 : Ethylhydrazine oxalate (51.4 g, 342 mmol) and methyl (2E)-3-methoxyacrylate (24.5 mL, 228 mmol) react in aqueous NaOH (pH 9.0–9.5) at 40°C for 4 h.
- Step 2 : Acidification with HCl to pH 3–4 precipitates 1-ethyl-1H-pyrazol-5-ol, which is oxidized to the acrylic acid derivative.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Reaction Time | 4 h (Step 1) |
| Yield (Pyrazole) | 68–72% |
| Hydrolysis Agent | 6M HCl |
Triethyl Orthoester-Mediated Cyclization
Adapted from triazole synthesis protocols, this method utilizes triethyl orthoformate (TEOF) to construct the pyrazole ring:
Procedure :
- Formamidine intermediate : Reflux ethylhydrazine with dimethylformamide dimethylacetal (DMFDMA) in xylene (3 h).
- Cyclization : Treat the intermediate with TEOF under reflux (6 h) to form 1-ethyl-1H-pyrazole-5-carbaldehyde.
- Wittig–Horner reaction : React the aldehyde with a phosphonate ylide to install the acrylic acid group.
Key Observations :
Palladium-Catalyzed Cross-Coupling
Aryl halide intermediates enable Suzuki–Miyaura couplings for late-stage diversification:
Steps :
- Synthesize 5-bromo-1-ethyl-1H-pyrazole via bromination of 1-ethylpyrazole.
- Couple with acrylic acid-derived boronic esters using Pd(PPh3)4 (2 mol%) in THF/H2O (3:1).
Performance Metrics :
| Catalyst Loading | Temperature | Yield |
|---|---|---|
| 2 mol% Pd | 80°C | 58% |
| 5 mol% Pd | 100°C | 63% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ethylhydrazine Route | 65–72 | ≥95 | High | Moderate |
| TEOF Cyclization | 50–60 | 90 | Moderate | Low |
| Cross-Coupling | 55–63 | 88 | Low | High |
The ethylhydrazine condensation offers optimal balance between yield and scalability, while cross-coupling methods permit structural diversification at the expense of cost.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid typically involves the reaction of appropriate pyrazole derivatives with acrylic acid or its derivatives. Pyrazoles are known for their ability to form stable complexes with metal ions, making them useful in coordination chemistry as well as in organic synthesis. The compound's structure allows it to participate in various chemical reactions, such as Michael additions and cycloadditions, which are crucial for developing more complex molecules.
Anticancer Properties
This compound has shown promising anticancer properties in several studies. For instance, derivatives of pyrazole compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that these compounds can enhance the efficacy of established chemotherapeutics like doxorubicin and cisplatin by reducing genomic damage and promoting cell death pathways .
Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammatory responses. This makes it a candidate for treating conditions characterized by chronic inflammation .
Antioxidant Activity
The antioxidant capacity of this compound has also been explored. Compounds with pyrazole moieties have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Drug Development
Given its diverse biological activities, this compound is being investigated as a lead compound for drug development. Its ability to modulate key biological pathways makes it a candidate for developing new therapeutics targeting cancer, inflammation, and oxidative stress-related diseases.
Combination Therapies
Research suggests that this compound can be effectively used in combination therapies. For example, when administered alongside traditional chemotherapeutics, it has been shown to enhance therapeutic efficacy while minimizing side effects by protecting healthy cells from drug-induced damage .
Case Studies and Research Findings
A comprehensive review of recent literature highlights several case studies focusing on the applications of this compound:
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and commercial differences between 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid and its analogs:
Structural and Electronic Comparisons
- The 1,3-dimethylpyrazole analog (C₈H₁₀N₂O₂) introduces steric hindrance, which may affect binding to enzymatic pockets or metal coordination sites . Replacement of pyrazole with indole (C₁₁H₉NO₂) introduces a larger aromatic system, enhancing π-π stacking interactions but possibly reducing metabolic stability .
Acidity (pKa) :
Crystallographic and Analytical Data
- Structural characterization of these compounds likely employs SHELXL for refinement, as evidenced by its widespread use in small-molecule crystallography . Differences in substituents (e.g., ethyl vs. methyl) would manifest in bond lengths and angles, detectable via X-ray diffraction.
Biological Activity
3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that combines a pyrazole ring with a prop-2-enoic acid moiety, which contributes to its potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A pyrazole ring , which is known for its ability to interact with various biological targets.
- A prop-2-enoic acid moiety that enhances reactivity and potential interactions with biomolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Interaction : The pyrazole ring can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens, making it a candidate for further research in infectious diseases.
Anticancer Activity
Research has indicated that this compound has significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including lung cancer (A549) and breast cancer cells.
Table 1: Anticancer Activity Against Different Cell Lines
Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation in animal models. For instance, studies involving mice treated with varying doses of the compound demonstrated a significant decrease in inflammatory markers.
Table 2: Anti-inflammatory Effects in Animal Models
| Dose (mg/kg) | Inflammatory Marker Reduction (%) | Reference |
|---|---|---|
| 10 | 35 | |
| 20 | 50 | |
| 50 | 70 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Combination Therapy : In one study, this compound was administered alongside conventional chemotherapeutics like doxorubicin. The results indicated an enhanced anticancer effect, suggesting a synergistic relationship that warrants further exploration.
- Genotoxicity Assessments : A study assessing the genotoxic effects of the compound found that it could prevent DNA damage induced by chemotherapeutic agents, indicating its potential as a chemoprotective agent.
Q & A
Q. How can the synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid be optimized for yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters:
- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance pyrazole ring formation (a critical step in similar syntheses) .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to stabilize intermediates.
- Temperature Control : Use reflux conditions (80–120°C) for condensation steps, monitored by TLC for reaction progress .
- Workup Strategies : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) to remove unreacted precursors .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is required:
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- NMR Spectroscopy : Assign peaks via ¹H/¹³C NMR (e.g., pyrazole proton signals at δ 6.5–7.5 ppm; carboxylic acid proton at δ 12–13 ppm) .
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~2500–3000 cm⁻¹) .
Q. What are the key steps in designing a multi-step synthesis protocol for this compound?
- Methodological Answer : Follow a modular approach:
Pyrazole Core Formation : Condense hydrazine derivatives with diketones or β-keto esters under acidic conditions .
Ethyl Group Introduction : Alkylate the pyrazole nitrogen using ethyl bromide/K₂CO₃ in DMF .
Prop-2-enoic Acid Attachment : Perform a Knoevenagel condensation between the pyrazole aldehyde and malonic acid, catalyzed by piperidine .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Methodological Answer : Address discrepancies through:
- Dose-Response Validation : Use the MTT assay () across multiple cell lines (e.g., HeLa, RAW 264.7) to confirm IC₅₀ consistency .
- Purity Verification : Analyze batches via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurity-driven effects .
- Mechanistic Studies : Perform RNA-seq or proteomics to identify target pathways (e.g., NF-κB for anti-inflammatory activity).
Q. What computational strategies predict the compound’s reactivity or binding modes?
- Methodological Answer : Leverage in silico tools:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., α,β-unsaturated carbonyl for Michael additions) .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. How can stereochemical outcomes (e.g., Z/E isomerism) impact biological activity?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to isolate enantiomers .
- Activity Comparison : Test isolated isomers in bioassays (e.g., antimicrobial disk diffusion) to correlate configuration with efficacy .
- Circular Dichroism (CD) : Confirm absolute configuration for crystalline samples .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer :
- In-line Monitoring : Implement PAT (Process Analytical Technology) with FT-IR probes to detect intermediates in real-time .
- Byproduct Identification : Use LC-MS to characterize side products (e.g., dimerization via Diels-Alder pathways).
- Crystallization Engineering : Optimize cooling rates/solvent ratios to exclude impurities during recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
